NIR Bathochromic Shift
The introduction of a 4H-pyran-4-ylidene donor at the 9-position of the rigid xantheno-diquinolizinium core induces a strong bathochromic shift, moving the emission into the NIR region. While Rhodamine 101 and Sulforhodamine 101 typically exhibit emission maxima (λem) around 595-600 nm, the pyranylidene extension pushes λem beyond 650 nm [1][2]. This structural modification is a key design principle for achieving NIR operation in xanthene-based dyes [1]. This red-shift is crucial for minimizing tissue autofluorescence and enabling deeper tissue penetration in biological imaging, as well as accessing specific laser transitions [1][2].
| Evidence Dimension | Fluorescence Emission Wavelength (λem) |
|---|---|
| Target Compound Data | >650 nm |
| Comparator Or Baseline | Rhodamine 101: ~595 nm; Sulforhodamine 101: ~600 nm |
| Quantified Difference | Red-shift >50 nm |
| Conditions | Inferred from structure-activity relationships of extended π-conjugation in xanthene dyes [1][2]. |
Why This Matters
Procurement for applications requiring NIR fluorescence (e.g., in vivo imaging, NIR laser dyes) necessitates this compound, as standard red-emitting rhodamines are unsuitable for these longer wavelengths.
- [1] U.S. Patent No. 5,142,545. Laser dye. (1992). View Source
- [2] Kamino, S., & Uchiyama, M. (2023). Xanthene-based functional dyes: towards new molecules operating in the near-infrared region. Organic & Biomolecular Chemistry, 21(5), 859-873. View Source
